molecular formula C11H19N5 B15344413 N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine CAS No. 1184919-47-8

N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine

Cat. No.: B15344413
CAS No.: 1184919-47-8
M. Wt: 221.30 g/mol
InChI Key: LNPMWJQHHWBBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine is a chemical compound with the molecular formula C11H18N6 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-trione, while reduction could produce this compound derivatives with altered functional groups .

Scientific Research Applications

N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N4,N4-dimethylpyrimidine-2,4,6-triamine
  • N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,6-triamine

Uniqueness

N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

CAS No.

1184919-47-8

Molecular Formula

C11H19N5

Molecular Weight

221.30 g/mol

IUPAC Name

4-N-cyclopentyl-2-N,6-dimethylpyrimidine-2,4,5-triamine

InChI

InChI=1S/C11H19N5/c1-7-9(12)10(16-11(13-2)14-7)15-8-5-3-4-6-8/h8H,3-6,12H2,1-2H3,(H2,13,14,15,16)

InChI Key

LNPMWJQHHWBBED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)NC)NC2CCCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.